molecular formula C8H17NS3 B14299979 1,4,7-Trithia-10-azacyclododecane CAS No. 122011-96-5

1,4,7-Trithia-10-azacyclododecane

Cat. No.: B14299979
CAS No.: 122011-96-5
M. Wt: 223.4 g/mol
InChI Key: PQKVTLPUUMJPPI-UHFFFAOYSA-N
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Description

1,4,7-Trithia-10-azacyclododecane, also known as [12]aneNS3, is a 12-membered mixed-donor macrocyclic compound featuring a unique NS3 donor set that is highly suitable for coordination with soft metal ions . This well-known macrocycle serves as a versatile scaffold in supramolecular and coordination chemistry, and it can be functionalized at the secondary nitrogen atom to create various pendant arm derivatives for specialized applications . These functionalized derivatives have been developed for several research purposes, including use as chemosensors for heavy metal ions, as highly selective heteroditopic ionophores for the binding and transport of transition metal salts, and for the tuning of coordination environments around soft metal ions in crystal engineering and the synthesis of coordination polymers . The compound's structure and its modified derivatives allow for the study of conformational changes upon metal coordination and the investigation of intermolecular interactions, providing valuable insights for materials science and chemical sensing technologies .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

122011-96-5

Molecular Formula

C8H17NS3

Molecular Weight

223.4 g/mol

IUPAC Name

1,4,7-trithia-10-azacyclododecane

InChI

InChI=1S/C8H17NS3/c1-3-10-5-7-12-8-6-11-4-2-9-1/h9H,1-8H2

InChI Key

PQKVTLPUUMJPPI-UHFFFAOYSA-N

Canonical SMILES

C1CSCCSCCSCCN1

Origin of Product

United States

Advanced Spectroscopic and Analytical Characterization Techniques

X-ray Diffraction Methods for Structural Analysis

X-ray diffraction (XRD) stands as the most powerful technique for the unambiguous determination of the three-dimensional arrangement of atoms in a crystalline solid. It provides precise information on bond lengths, bond angles, and stereochemistry.

Single-Crystal X-ray Diffraction (SC-XRD) is the gold standard for obtaining a definitive molecular structure. By analyzing the diffraction pattern of a single crystal, a complete three-dimensional model of the molecule can be generated. This technique has been extensively applied to characterize derivatives and metal complexes of 1,4,7-Trithia-10-azacyclododecane.

The process involves collecting diffraction data at low temperatures, typically around 150 K, to minimize atomic thermal vibrations, which allows for a more precise determination of atomic positions. mdpi.com Modern diffractometers, such as the Bruker SMART 1000 or Agilent SuperNova, equipped with sensitive detectors are commonly used for data collection. mdpi.com The resulting data are processed using specialized software to solve and refine the crystal structure. mdpi.com

While the crystal structure of the parent this compound is a fundamental reference, detailed structural analyses are often performed on its functionalized derivatives and coordination compounds. For instance, the structural effects of adding different pendant arms to the nitrogen atom have been thoroughly investigated, revealing how these modifications influence the macrocycle's conformation and coordination properties. mdpi.com A vast number of metal complexes with derivatives of this macrocycle have been structurally characterized, including those with copper, silver, and mercury. mdpi.com

To illustrate the type of data obtained from an SC-XRD experiment, the crystallographic information for a related diamide (B1670390) derivative, 1,4,7-trithia-10,13-diazacyclopentadecane-9,14-dione, is presented below. This compound crystallizes in the monoclinic P2₁/c space group. illinoisstate.eduillinoisstate.edu

Interactive Table: Crystal Data for 1,4,7-Trithia-10,13-diazacyclopentadecane-9,14-dione
ParameterValueReference
Empirical Formula C₁₀H₁₆N₂O₂S₃ illinoisstate.eduillinoisstate.edu
Crystal System Monoclinic illinoisstate.eduillinoisstate.edu
Space Group P2₁/c illinoisstate.eduillinoisstate.edu
a (Å) 9.3608(3) illinoisstate.eduillinoisstate.edu
b (Å) 16.0333(5) illinoisstate.eduillinoisstate.edu
c (Å) 9.5608(3) illinoisstate.eduillinoisstate.edu
β (°) ** 113.3521(14) illinoisstate.eduillinoisstate.edu
Volume (ų) **1316.51(8) illinoisstate.eduillinoisstate.edu
Z 4 illinoisstate.eduillinoisstate.edu

Powder X-ray Diffraction (PXRD) is a complementary technique used to analyze bulk crystalline materials. Instead of using a single crystal, PXRD employs a finely powdered sample containing a vast number of randomly oriented crystallites. The resulting diffraction pattern, or diffractogram, plots diffracted X-ray intensity against the diffraction angle (2θ).

This pattern serves as a unique "fingerprint" for a specific crystalline phase. nist.gov PXRD is primarily used for:

Phase Identification: Comparing the experimental diffractogram to databases of known patterns allows for the identification of the crystalline solid.

Purity Assessment: The presence of sharp peaks corresponding to other crystalline phases indicates impurities in the bulk sample.

Bulk Sample Verification: It confirms that the bulk synthesized material corresponds to the same phase as the single crystal selected for SC-XRD analysis.

For a newly synthesized batch of this compound, PXRD would be the first step to confirm that the desired crystalline solid has been formed and is free from crystalline starting materials or byproducts.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating the structure of molecules in solution. It provides detailed information about the chemical environment, connectivity, and dynamics of NMR-active nuclei.

¹H and ¹³C NMR are the most common NMR techniques used to confirm the primary covalent structure of an organic molecule. mdpi.com For this compound, these spectra provide direct evidence for the arrangement of its atoms.

Spectra are typically recorded on high-field spectrometers (e.g., 600 MHz) using a deuterated solvent, such as chloroform-d (B32938) (CDCl₃), with a small amount of tetramethylsilane (B1202638) (TMS) added as an internal standard for chemical shift referencing (0.00 ppm). mdpi.commdpi.com

¹H NMR: The proton NMR spectrum of this compound is expected to show a series of complex multiplets in the region of approximately 2.5-3.0 ppm. These signals correspond to the different methylene (B1212753) (-CH₂-) groups in the macrocyclic ring. The complexity arises from spin-spin coupling between adjacent, non-equivalent protons. The signal for the amine proton (N-H) would typically appear as a broader signal that can exchange with deuterium (B1214612) from the solvent.

¹³C NMR: The carbon-13 NMR spectrum provides information on the different carbon environments. For this compound, distinct signals are expected for the carbon atoms adjacent to the sulfur atoms (C-S) and those adjacent to the nitrogen atom (C-N), confirming the NS₃ donor set within the ring.

Interactive Table: Expected NMR Data for this compound
NucleusExpected Chemical Shift (ppm)MultiplicityAssignment
¹H ~2.5 - 3.0Multiplets-CH₂-S- and -CH₂-N-
¹H Variable, broadSingletN-H
¹³C ~30 - 40Singlet-CH₂-S-
¹³C ~45 - 55Singlet-CH₂-N-

Note: Expected values are based on typical shifts for thioether and amine functionalities and may vary based on solvent and other experimental conditions.

When this compound is functionalized with pendant arms containing other NMR-active nuclei, heteronuclear NMR becomes an essential characterization tool. mdpi.com

³¹P NMR: If the macrocycle is derivatized with a phosphine-containing group, ³¹P NMR is crucial. It provides a direct probe of the phosphorus atom's electronic environment and is highly sensitive to coordination with a metal center.

¹⁹F NMR: For derivatives containing fluorine atoms, ¹⁹F NMR offers a clean spectral window and high sensitivity, making it an excellent tool for confirming the presence and environment of the fluorinated moiety.

⁷⁷Se NMR: In the case of selenium-containing analogues or derivatives, ⁷⁷Se NMR, despite its lower receptivity, can provide unique structural insights that are otherwise inaccessible.

These techniques are particularly powerful in coordination chemistry for studying the formation and structure of metal complexes.

The 12-membered ring of this compound is conformationally flexible. In solution, it can undergo dynamic processes such as ring inversion. Variable-Temperature (VT) NMR is the primary technique used to study such dynamic equilibria.

At room temperature, if the conformational exchange is fast on the NMR timescale, the spectrum shows averaged signals for the atoms that are interconverting. As the temperature is lowered, the rate of this exchange process decreases. If the temperature is lowered sufficiently to reach the "slow-exchange limit," the single averaged signal may decoalesce into multiple distinct signals corresponding to the individual conformers. By analyzing the spectra at different temperatures, thermodynamic parameters (ΔH‡, ΔS‡) and the activation energy (Ea) for the conformational process can be determined. This type of analysis provides fundamental insight into the flexibility and solution dynamics of the macrocycle and its metal complexes.

Two-Dimensional NMR Experiments for Connectivity and Proximity Information

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful, non-destructive technique for elucidating the complex structure of molecules like this compound. While standard one-dimensional (1D) 1H and 13C NMR provide information about the chemical environment of individual nuclei, 2D NMR experiments reveal through-bond and through-space correlations, which are essential for confirming the molecule's specific ring structure and the connectivity of its atoms.

For a molecule with the complexity of this compound, several 2D NMR experiments are particularly informative:

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY spectra would show correlations between the protons of adjacent methylene (-CH2-) groups, allowing for the mapping of the carbon backbone sequence through the thioether and amine linkages.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. It is invaluable for assigning the 13C signals based on the more easily interpreted 1H spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected by bonds. This is particularly useful for determining the molecule's conformation in solution.

By combining the information from these experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved, confirming the macrocyclic structure and providing insight into its preferred three-dimensional shape.

Mass Spectrometry

Mass spectrometry is a fundamental analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight and elemental composition of a compound.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Weight Determination

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is exceptionally well-suited for analyzing polar and thermally labile molecules like this compound without causing significant fragmentation. In this method, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase and directed into the mass analyzer.

For this compound, the basic nitrogen atom is readily protonated under the acidic conditions often used in ESI-MS. This results in the formation of a singly charged molecular ion, [M+H]+. The detection of this ion allows for the direct and accurate determination of the compound's molecular weight. mdpi.com High-resolution mass spectrometry can provide a highly accurate mass measurement, which can be used to confirm the elemental formula (C7H15NS3).

Direct Analysis in Real Time Mass Spectrometry (DART-MS) for Rapid Analysis

Direct Analysis in Real Time Mass Spectrometry (DART-MS) is an ambient ionization technique that allows for the rapid analysis of samples in their native state with little to no sample preparation. researchgate.net The DART source generates a stream of heated, excited-state gas (typically helium or nitrogen) that interacts directly with the sample surface. d-nb.info This interaction desorbs and ionizes the analyte molecules, which are then swept into the mass spectrometer for analysis. The ionization mechanism is related to atmospheric pressure chemical ionization (APCI). researchgate.net

DART-MS is a powerful tool for high-throughput screening and rapid identification. wiley.com For this compound, a small amount of the solid or a solution could be introduced directly into the DART gas stream. The expected outcome would be the near-instantaneous generation of a mass spectrum dominated by the protonated molecular ion [M+H]+, confirming the compound's identity in seconds. This technique is particularly advantageous for its speed and for minimizing the potential for sample degradation or alteration that can occur during more extensive preparation procedures. rsc.org

Vibrational Spectroscopy: Infrared (IR) Spectroscopy for Functional Group and Coordination Environment Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequencies of these vibrations are specific to the types of bonds and functional groups present, making IR spectroscopy an excellent tool for structural characterization. ekb.eg

For this compound, the IR spectrum provides key information about its functional groups.

N-H Stretch: The secondary amine group will exhibit a characteristic stretching vibration. In a dilute solution, this typically appears as a single, sharp peak in the range of 3300-3500 cm-1.

C-H Stretch: The methylene groups will show stretching vibrations just below 3000 cm-1.

C-N Stretch: The carbon-nitrogen stretching vibration can be found in the 1020-1250 cm-1 region.

C-S Stretch: The carbon-sulfur bonds, being weaker, will have stretching vibrations at lower frequencies, typically in the 600-800 cm-1 range.

Crucially, IR spectroscopy is also highly sensitive to the molecule's coordination environment. When this compound acts as a ligand and binds to a metal ion, the vibrations of the bonds involved in coordination will shift. For instance, the coordination of the nitrogen atom to a metal center would cause a noticeable shift in the N-H stretching frequency, providing clear evidence of the ligand's binding mode. researchgate.net

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies of Molecular and Electronic Structures

Density Functional Theory (DFT) is a cornerstone of computational analysis for thia-aza macrocycles, providing a robust framework for investigating their molecular and electronic properties with high accuracy. DFT calculations allow for the detailed examination of the electron density to derive the molecule's energy, structure, and reactivity. nih.gov

The first step in a theoretical investigation is typically geometry optimization, where DFT calculations are used to find the most stable three-dimensional arrangement of atoms—the structure with the lowest potential energy. rub.denih.gov For a flexible molecule like 1,4,7-trithia-10-azacyclododecane, this process is complex because multiple conformations (different spatial arrangements of the ring) can exist as local energy minima.

Computational studies systematically explore the energetic landscape to identify these stable conformers and the energy barriers between them. Methods often begin with a broad conformational search using molecular mechanics, followed by high-accuracy DFT optimization of the most promising low-energy structures. mdpi.com This process is crucial for understanding which conformations are most likely to be present under experimental conditions and which are required for complexing with specific metal ions. For instance, the orientation of the lone pairs on the sulfur and nitrogen atoms is critical for coordination, and DFT can determine the relative energies of "inward" versus "outward" pointing donor atoms.

Table 1: Illustrative Parameters for DFT Geometry Optimization This table presents typical parameters used in DFT calculations for geometry optimization of thia-aza macrocycles. Actual values may vary based on the specific research study and computational resources.

ParameterTypical Value/MethodDescription
FunctionalB3LYP, ωB97XD, BP86Approximation to the exchange-correlation energy, a key component of DFT. B3LYP is a widely used hybrid functional. nih.govresearchgate.net
Basis Set6-31G(d,p), cc-pVTZA set of mathematical functions used to build the molecular orbitals. Larger basis sets provide greater accuracy. researchgate.net
Solvation ModelPCM, SMDAccounts for the effect of a solvent on the molecule's geometry and energy, which is crucial for comparing with solution-phase experiments.
Convergence Criteria10-6 - 10-8 HartreeThe threshold for the change in energy between optimization cycles, defining when the calculation is considered complete. rub.de

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comwikipedia.org The energy and spatial distribution of these orbitals are critical for understanding the electronic behavior of this compound. youtube.com

HOMO: The HOMO is the highest-energy orbital containing electrons. For this macrocycle, the HOMO is expected to be localized primarily on the electron-rich sulfur and nitrogen atoms, reflecting their role as electron donors (nucleophiles or Lewis bases). The energy of the HOMO is related to the molecule's ionization potential.

LUMO: The LUMO is the lowest-energy orbital that is empty of electrons. It is typically distributed across the anti-bonding regions of the molecule. The LUMO's energy relates to the electron affinity, and this orbital is where the molecule would accept electrons when acting as an electrophile or Lewis acid. youtube.com

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A large gap suggests high stability and low reactivity, while a small gap indicates that the molecule is more easily excited and more reactive. nih.gov The interaction between the ligand's HOMO and a metal ion's LUMO is fundamental to the formation of coordination complexes. mdpi.com

Table 2: Conceptual Frontier Molecular Orbital Properties for this compound

OrbitalExpected LocalizationRole in Reactivity
HOMOPrimarily on the lone pairs of the three sulfur atoms and the nitrogen atom.Donates electron density to form coordinate bonds with metal cations (nucleophilic character).
LUMOGenerally delocalized over the C-H and C-X (X=S, N) antibonding regions.Accepts electron density, for example, in interactions with highly electrophilic species.
HOMO-LUMO GapRelatively large, indicative of a stable molecule.Determines the energy required for electronic excitation and influences overall kinetic stability. nih.gov

DFT calculations are also employed to predict spectroscopic properties, which can then be compared with experimental data to confirm structural assignments. researchgate.net For this compound, simulating NMR chemical shifts is particularly valuable. By calculating the magnetic shielding around each nucleus (e.g., ¹H and ¹³C) in a given optimized geometry, a theoretical NMR spectrum can be generated. nih.gov

This technique is powerful for distinguishing between different conformers or isomers, as the calculated chemical shifts are highly sensitive to the local electronic environment of each atom. researchgate.net A good match between the calculated spectrum of a specific conformer and the experimental spectrum provides strong evidence that this conformer is the dominant species in solution.

Molecular Dynamics Simulations for Conformational Space Exploration

While DFT is excellent for calculating static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe how the this compound macrocycle flexes, twists, and changes its conformation in a simulated environment (e.g., in a solvent like water or chloroform). nih.govtudelft.nl

These simulations are essential for exploring the vast conformational space of such a flexible ring. Over nanoseconds or microseconds of simulation time, the molecule can overcome energy barriers and transition between different stable and metastable states. This provides a more complete picture of the molecule's behavior than static DFT calculations alone and is crucial for understanding the mechanisms of ion binding and release, which involve significant conformational rearrangements.

Theoretical Insights into Metal-Ligand Binding Affinities and Selectivity

A primary application of this compound is as a ligand for metal ions. Computational chemistry is instrumental in explaining and predicting its binding affinities and selectivity. The presence of a soft NS₃ donor set suggests a preference for soft transition metal ions like copper(II), silver(I), and palladium(II). illinoisstate.edu

DFT calculations can quantify this preference by computing the binding energy of the macrocycle to various metal ions. nih.gov The binding energy is calculated as the difference between the energy of the metal-ligand complex and the sum of the energies of the free ligand and the free metal ion.

ΔE_binding = E_complex - (E_ligand + E_metal)

By comparing these binding energies for a range of different metal ions, a theoretical selectivity profile can be established. These calculations can also reveal the geometric and electronic reasons for this selectivity, such as the ideal fit of a particular ion within the macrocycle's cavity or the favorable orbital interactions between the ligand's HOMO and the metal's LUMO. mdpi.com

Advanced Research Applications in Coordination and Supramolecular Chemistry

Design and Implementation of Chemosensors and Fluorescent Materials for Metal Ions

The framework of 1,4,7-Trithia-10-azacyclododecane is an exceptional building block for chemosensors, especially those that signal the presence of metal ions through changes in fluorescence. The design strategy typically involves covalently attaching a fluorophore (a light-emitting molecule) to the nitrogen atom of the macrocycle. In the absence of a target metal ion, the fluorescence of the attached unit is often quenched through photoinduced electron transfer (PET) involving the lone pair of electrons on the macrocycle's nitrogen atom.

Upon binding of a suitable metal ion within the thia-aza cavity, the nitrogen's lone pair becomes engaged in coordination. This interaction inhibits the PET process, leading to a "turn-on" fluorescent response. The intensity of the emitted light can be correlated to the concentration of the metal ion, allowing for quantitative detection.

Researchers have successfully implemented this strategy by incorporating various fluorophores. For instance, a closely related macrocycle, 1-oxa-4,10-dithia-7-azacyclododecane, was linked to a boron-dipyrromethene (BDP) fluorophore. nih.gov The resulting sensor molecule exhibited quenched fluorescence in its free state but showed a significant revival of fluorescence upon binding with Fe(III) ions in both organic and buffered aqueous solutions. nih.gov This system demonstrates how the macrocyclic receptor, upon complexation, can control the photophysical properties of an appended signaling unit.

The selection of the macrocycle is crucial for achieving ion selectivity. The S3N donor set of this compound makes it particularly suitable for sensing soft or borderline heavy metal ions such as Cu(II), Cd(II), Hg(II), and Pb(II). nih.govnih.gov By modifying the macrocycle or the fluorophore, researchers can fine-tune the sensor's affinity and selectivity for specific environmental or biological targets.

Table 1: Examples of Fluorescent Chemosensors Based on Azathiacrown Ether Derivatives

Receptor Moiety Fluorophore/Signaling Unit Target Ion Sensing Mechanism Observed Response
1-oxa-4,10-dithia-7-azacyclododecane Boron-dipyrromethene (BDP) Fe(III) Inhibition of PET Fluorescence amplification (turn-on) nih.gov
7-anthracenylmethyl-1,4,10-trioxa-7,13-diazacyclopentadecane Anthracene Cd(II), Zn(II) Chelation-Enhanced Fluorescence (CHEF) Selective fluorescence enhancement nih.gov

Development of Heteroditopic Ionophores for Selective Ion Binding and Transport

Beyond sensing single ions, the this compound scaffold is instrumental in the development of heteroditopic ionophores. These are more complex molecules designed to bind two different types of guests simultaneously, typically a cation and an anion, to recognize and transport them as an ion pair. rsc.org This field of ion-pair recognition is critical for applications ranging from membrane transport to salt solubilization in non-polar media.

The design of these ionophores involves functionalizing the rsc.organeNS3 macrocycle with a secondary binding site directed at anions. The macrocycle's S3N cavity serves as the cation binding site, preferentially complexing soft metal ions. The anion recognition site is typically a hydrogen-bond-donating group, such as an amide or urea, attached as a "pendant arm" to the macrocycle's nitrogen atom.

A study by B.G.B. Kitchen and colleagues detailed the synthesis of a series of pendant arm aza-thioether macrocycles, including derivatives of rsc.organeNS3. rsc.org These molecules were functionalized with amide units designed to bind anions. The researchers successfully demonstrated the heteroditopic nature of these ligands through X-ray crystallography of a silver nitrate (B79036) complex, [Ag( rsc.organeS3N–CH2CONH–tBu)(NO3)]. In this structure, the Ag(I) cation is bound within the thia-aza macrocycle, while the nitrate anion is held in place by a hydrogen bond from the amide group on the pendant arm. rsc.org This confirms that the ligand can act as a receptor for the complete metal salt.

The efficiency of these heteroditopic receptors often relies on positive cooperativity, where the binding of the first ion (e.g., the cation) preorganizes the receptor and enhances its affinity for the second ion (the anion), and vice versa. Such systems are highly sought after for their potential to achieve high selectivity in extracting specific salts from mixtures.

Table 2: Characteristics of a Heteroditopic Ionophore Based on an Aza-Thioether Macrocycle

Ionophore Cation Binding Site Anion Binding Site Target Ion Pair Example Key Structural Feature

| rsc.organeS3N–CH2CONH–tBu | this compound ring | Pendant arm amide (N-H) | Ag(I)NO3 | Hydrogen-bonding between the amide N-H and the nitrate anion, confirming simultaneous binding. rsc.org |

Strategies for Selective Metal Ion Recognition

The ability of this compound and its derivatives to selectively recognize specific metal ions is governed by a combination of well-established chemical principles. These strategies are fundamental to designing receptors for targeted applications.

Future Research Trajectories and Emerging Avenues

Exploration of Novel N-Functionalization and Macrocycle Modifications

A primary avenue for future research lies in the continued exploration of novel N-functionalization of the 1,4,7-Trithia-10-azacyclododecane scaffold. The secondary amine group provides a convenient handle for the introduction of a wide array of functional pendants, which can dramatically alter the ligand's electronic and steric properties, and thereby its coordination behavior. researchgate.netmdpi.com The synthesis of derivatives bearing chromophores, fluorophores, or redox-active moieties is a particularly promising direction. tandfonline.com These modifications can transform the simple macrocycle into sophisticated chemosensors for specific metal ions. tandfonline.com

Furthermore, modifications to the macrocyclic backbone itself, though synthetically more challenging, offer another layer of tunability. The synthesis of aza-oxa-based macrocycles with varying numbers of heteroatoms and ring sizes has demonstrated that these changes significantly impact their binding properties. mdpi.com This concept can be extended to the thia-aza framework of this compound, potentially leading to ligands with tailored cavity sizes and donor arrangements for enhanced selectivity towards specific metal ions. The use of microwave-assisted synthesis has already shown promise in accelerating the creation of new aza-thia crown ethers. nih.gov

Investigation of Complexation with Understudied Metal Ions and Oxidation States

While the coordination chemistry of this compound with common transition metals has been explored to some extent, a vast landscape of understudied metal ions and oxidation states remains. The NS3 donor set is particularly suited for coordinating with soft metal ions. researchgate.net Future work should focus on systematically investigating the complexation with a broader range of heavy and precious metals, as well as with metal ions in unusual oxidation states. This could lead to the discovery of novel complexes with unique catalytic, magnetic, or photophysical properties.

For instance, the complexation with ions like gold(I) has already been shown to yield luminescent materials. tandfonline.com A deeper understanding of the factors governing the stability and reactivity of such complexes is crucial. This includes detailed thermodynamic and kinetic studies to quantify the chelate and macrocyclic effects for a wider variety of metal ions.

Integration into Advanced Supramolecular Architectures and Materials

The ability of this compound and its derivatives to act as building blocks for more complex supramolecular assemblies is a rapidly growing area of interest. The functionalized macrocycles can be incorporated into larger systems such as polymers, metal-organic frameworks (MOFs), or self-assembled monolayers. These materials can harness the specific metal-binding properties of the macrocycle for applications in areas like catalysis, sensing, and separations. tandfonline.com

For example, integrating these macrocycles into polymeric membranes could lead to highly selective ion-transport systems. researchgate.net Similarly, their incorporation into fluorescent materials can lead to the development of robust and reusable sensors for toxic heavy metals. tandfonline.com The design and synthesis of glycolipids incorporating aza- and thia-macrocycles is another novel approach to creating functional materials. researchgate.net

Refinement of Computational Models for Enhanced Predictive Capability

The development of accurate and reliable computational models is paramount for accelerating the discovery of new macrocyclic ligands and understanding their complex behavior. nih.gov While significant progress has been made in predicting the binding affinities and conformational landscapes of macrocycles, challenges remain, particularly for flexible and complex systems like this compound and its derivatives. nih.govacs.org

Future research should focus on refining force fields and developing more sophisticated simulation techniques to better capture the subtle interplay of forces that govern macrocycle conformation and metal ion binding. acs.org Density functional theory (DFT) calculations have already proven useful in understanding the complexation kinetics and efficiency of related aza-macrocycle derivatives. elsevierpure.comnih.gov The integration of artificial intelligence and machine learning could further enhance the predictive power of these models, enabling the in silico design of macrocycles with desired properties. nih.gov

Development of Novel Analytical and Spectroscopic Probes for Complexation Studies

A deeper understanding of the complexation behavior of this compound requires the development and application of advanced analytical and spectroscopic techniques. While traditional methods like potentiometric titrations and NMR spectroscopy provide valuable information, they may not be sufficient to fully elucidate the intricate dynamics of complex formation in various environments.

The development of novel fluorescent and colorimetric probes based on this macrocycle is a key area of future work. nih.govresearchgate.net These probes can offer high sensitivity and selectivity for specific metal ions, allowing for real-time monitoring of complexation events. researchgate.net The use of sensor arrays, which utilize multiple cross-reactive sensing elements, can provide a powerful platform for the qualitative and quantitative analysis of complex mixtures of metal ions. acs.org Furthermore, advanced mass spectrometry techniques can provide detailed information about the stoichiometry and structure of the resulting metal complexes. unica.it Combining these experimental techniques with computational modeling will provide a comprehensive picture of the coordination chemistry of this versatile macrocycle. nih.gov

Q & A

Q. How can researchers ensure transparency in reporting synthetic yields and characterization data?

  • Methodological Answer : Adhere to FAIR data principles: Provide raw spectral data (NMR, MS) in supplementary materials. Detail solvent purification methods (e.g., distillation over CaH2_2) and reaction atmospheres (e.g., N2_2 vs. Ar). Use standardized reporting formats, such as the CIF file for crystallographic data .

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